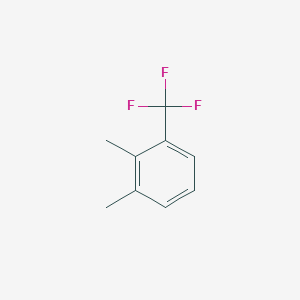

1,2-ジメチル-3-(トリフルオロメチル)ベンゼン

概要

説明

“1,2-Dimethyl-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H9F3 . It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It has unique physical and chemical properties, which make it a valuable synthetic intermediate in the production of various compounds.

Synthesis Analysis

The synthesis of “1,2-Dimethyl-3-(trifluoromethyl)benzene” involves several steps. One method involves the trifluoromethoxylation of arenes and heteroarenes as a limiting reagent with trifluoromethoxide anion . This reaction is mediated by silver salts under mild reaction conditions, exhibiting a broad substrate scope and wide functional-group compatibility .

Molecular Structure Analysis

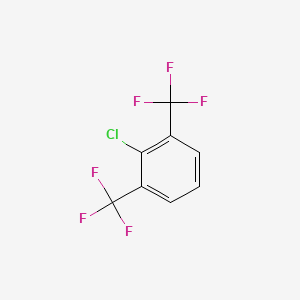

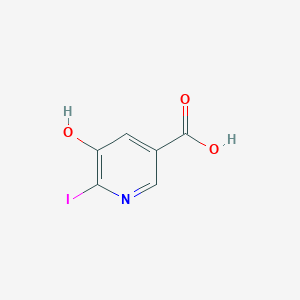

The molecular structure of “1,2-Dimethyl-3-(trifluoromethyl)benzene” consists of a benzene ring with two methyl groups and one trifluoromethyl group attached to it . The molecular weight of this compound is 174.163 Da .

Chemical Reactions Analysis

The chemical reactions involving “1,2-Dimethyl-3-(trifluoromethyl)benzene” are complex and varied. For instance, it can undergo nucleophilic reactions with benzene derivatives . Additionally, it can participate in addition-elimination processes generally occurring at sp2 or sp hybridized carbon atoms .

Physical and Chemical Properties Analysis

“1,2-Dimethyl-3-(trifluoromethyl)benzene” has unique physical and chemical properties. It has a molecular weight of 174.163 Da . Its IR, 1H NMR, 13C NMR, and 19F NMR spectra provide valuable information about its structure .

科学的研究の応用

医薬品化合物の合成

1,2-ジメチル-3-(トリフルオロメチル)ベンゼン: は、さまざまな医薬品化合物の合成に使用されます。 トリフルオロメチル基は、分子の生物学的利用能と代謝安定性を高めることができるため、多くのFDA承認薬に共通の特徴です 。この化合物は、より複雑な医薬品分子の合成の前駆体として役立ちます。

有機合成試薬

この化合物は、有機合成において、特にトリフルオロメチル基を他の分子に導入する反応において、試薬として作用することができます。 これは、さまざまな有機化合物を生成するための位置選択的な金属化とそれに続くカルボキシル化に使用できます 。

求電子性トリフルオロメチル化

これは、直接的、穏やかで効率的なトリフルオロメチル化のための求電子性CF3-転移試薬として役立ちます。 これは、標的分子にトリフルオロメチル基を導入するために重要であり、その化学的および物理的性質を大幅に変更することができます 。

熱物理的特性研究

1,2-ジメチル-3-(トリフルオロメチル)ベンゼン: は、その熱物理的特性について研究されています。 研究者は、さまざまな温度と圧力下でのフッ素化合物の挙動を理解するためにこれを使用しており、これはさまざまな産業プロセスにとって重要です 。

作用機序

Target of Action

It’s known that trifluoromethyl-substituted compounds like 3-trifluoromethyl-1,2,4-triazoles have found extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

Mode of Action

Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups . This process could potentially be involved in the interaction of 1,2-Dimethyl-3-(trifluoromethyl)benzene with its targets.

Biochemical Pathways

Trifluoromethyl groups are known to significantly improve the physicochemical and pharmacological properties of parent molecules , which could imply a broad impact on various biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as it is known to improve the physicochemical characteristics of pharmaceutical compounds .

Result of Action

Compounds with trifluoromethyl groups have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the physicochemical properties of trifluoromethyl-containing compounds can be significantly influenced by environmental conditions .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

将来の方向性

生化学分析

Biochemical Properties

1,2-Dimethyl-3-(trifluoromethyl)benzene plays a role in biochemical reactions primarily due to its aromatic structure and the presence of the trifluoromethyl group. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more likely to interact with lipid membranes and hydrophobic pockets of proteins . This compound can interact with enzymes and proteins through hydrophobic interactions and van der Waals forces. For example, it may bind to cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .

Cellular Effects

1,2-Dimethyl-3-(trifluoromethyl)benzene can influence cell function by interacting with cell membranes and intracellular proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . This compound may also impact cell signaling pathways by modulating the activity of membrane-bound receptors and ion channels. Additionally, it could influence gene expression by interacting with nuclear receptors and transcription factors .

Molecular Mechanism

At the molecular level, 1,2-Dimethyl-3-(trifluoromethyl)benzene exerts its effects through several mechanisms. It can bind to hydrophobic pockets of enzymes and proteins, altering their conformation and activity . This compound may act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, it could inhibit cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates . Additionally, it may influence gene expression by binding to nuclear receptors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dimethyl-3-(trifluoromethyl)benzene can change over time due to its stability and potential degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,2-Dimethyl-3-(trifluoromethyl)benzene in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses could result in significant biochemical and physiological changes . Threshold effects may be observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, such as oxidative stress, inflammation, and cellular damage .

Metabolic Pathways

1,2-Dimethyl-3-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . The presence of the trifluoromethyl group may influence the metabolic flux and levels of metabolites, potentially affecting overall metabolic activity .

Transport and Distribution

Within cells and tissues, 1,2-Dimethyl-3-(trifluoromethyl)benzene is transported and distributed based on its lipophilicity and interactions with transporters and binding proteins . This compound can diffuse across lipid membranes and accumulate in hydrophobic regions, such as lipid droplets and membrane-bound organelles . Transporters, such as ATP-binding cassette (ABC) transporters, may facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of 1,2-Dimethyl-3-(trifluoromethyl)benzene is influenced by its chemical properties and interactions with cellular components . This compound may localize to specific compartments, such as the endoplasmic reticulum, mitochondria, and lipid droplets . Targeting signals and post-translational modifications may direct its distribution within cells, affecting its activity and function .

特性

IUPAC Name |

1,2-dimethyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-4-3-5-8(7(6)2)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXMJNGDGKQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507699 | |

| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-28-9 | |

| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B1317667.png)